molecular formula C7H14N2 B070386 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 174487-22-0

8-Azabicyclo[3.2.1]octan-3-amine

カタログ番号 B070386
CAS番号: 174487-22-0
分子量: 126.2 g/mol
InChIキー: ZERCTXGMBRAWQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It has a molecular weight of 182.3058 .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[3.2.1]octan-3-amine is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

科学的研究の応用

  • Synthesis of Structural Analogs of Epibatidine : A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, which is significant in pharmaceutical research (Babkin et al., 2015).

  • Preparation of Functionalized 8-oxa-6-azabicyclo[3.2.1]octanes : Efficient preparation methods for these compounds, important in the study of zoanthamine alkaloids, exhibiting various biological activities (Williams, Patnaik, & Cortez, 2007).

  • α7 Nicotinic Acetylcholine Receptor Activity : Design and preparation of new azabicyclic amines for drug discovery programs targeting cognitive deficits in schizophrenia, demonstrating significant receptor activity (Walker, Acker, Jacobsen, & Wishka, 2008).

  • Palladium-Catalysed Aminocarbonylation : Use in the aminocarbonylation of various iodides, producing N-acylnortropane derivatives of biological importance (Kollár, Erdélyi, Rasheed, & Takács, 2021).

  • Synthesis of Muscarinic Activity Compounds : Research on aromatic compounds with a cyclic amine, 1-azabicyclo[3.3.0]octane ring, for potential use in treating Alzheimer's disease (Suzuki, Uesaka, Hamajima, & Ikami, 1999).

  • Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold : Focus on stereoselective preparation methods, significant in the production of tropane alkaloids with varied biological activities (Rodríguez et al., 2021).

  • Preparation of Unsymmetrical Ureas : A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, highlighting the versatility of this compound in synthesizing a variety of structures (Agarkov & Gilbertson, 2008).

  • Dopamine Transporter Inhibitors : Development of dopamine transporter inhibitors using the 8-azabicyclo[3.2.1]octane structure, important in neuroscience and pharmacology (Quirante, Vila, Bonjoch, Kozikowski, & Johnson, 2004).

  • NK1 Antagonists : Research on 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, showing potential in medical applications (Thomson et al., 2006).

  • Synthesis of Azatropanes : Efficient synthesis from pyroglutamic acid, evaluated for affinity at D2 and 5-HT2A receptors, significant in developing treatments for neurological disorders (Singh et al., 2007).

Safety and Hazards

8-Azabicyclo[3.2.1]octan-3-amine may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . It is also recommended not to eat, drink, or smoke when using this product .

特性

IUPAC Name

8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCTXGMBRAWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[3.2.1]octan-3-amine

Synthesis routes and methods I

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
[Compound]
Name
Bicycloamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

After completion of the hydrogenation, insoluble matters were filtered off and 40 ml of conc. hydrochloric acid was added to the filtrate. The solvent was distilled off under vacuum and the residue was recrystallized from ethanol to give 8.3 g of 3-amino-8-azabicyclo[3.2.1]octane hydrochloride. After 8.3 g of the hydrochloride was added to 100 ml of ethanol, a solution of 5.2 g of potassium hydroxide in 50 ml of ethanol was added to the mixture followed by stirring at room temperature for 3 hours. Insoluble matters were filtered off and the solvent was then distilled off to give 2.3 g of 3-amino-8-azabicyclo[3.2.1]octane.
Name
hydrochloride
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 2
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 3
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 4
Reactant of Route 4
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 5
Reactant of Route 5
8-Azabicyclo[3.2.1]octan-3-amine
Reactant of Route 6
8-Azabicyclo[3.2.1]octan-3-amine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。